molecular formula C16H21N3O2 B10918635 Azepan-1-yl(6-ethyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone

Azepan-1-yl(6-ethyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone

Cat. No.: B10918635
M. Wt: 287.36 g/mol
InChI Key: AJNQOKKYZPNVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-AZEPANYL(6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE is a complex organic compound featuring an azepane ring, an isoxazole ring, and a pyridine ring

Preparation Methods

The synthesis of 1-AZEPANYL(6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

1-AZEPANYL(6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-AZEPANYL(6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-AZEPANYL(6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

1-AZEPANYL(6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE can be compared with other similar compounds, such as:

The uniqueness of 1-AZEPANYL(6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

azepan-1-yl-(6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C16H21N3O2/c1-3-12-10-13(14-11(2)18-21-15(14)17-12)16(20)19-8-6-4-5-7-9-19/h10H,3-9H2,1-2H3

InChI Key

AJNQOKKYZPNVHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NOC2=N1)C)C(=O)N3CCCCCC3

Origin of Product

United States

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